3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-9-14(15(19)7-8-17)11(2)18(10)13-5-3-12(16)4-6-13/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYAMILFMNETHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a nitrile source, such as acetonitrile, under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Reaction Conditions and Catalyst Efficiency
| Catalyst | Amount | Time (min) | Yield (%) |
|---|---|---|---|
| MIL-125(Ti)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub> | 10 mg | 60 | 75 |
| MIL-53(Al)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub> | 10 mg | 60 | 75 |
| NaOH | 10 mol% | 120 | 30 |
| Et<sub>3</sub>N | 10 mol% | 120 | 25 |
The mesoporous titanium-based catalyst enhances reactivity by activating both the aldehyde and the nitrile-ketone moiety of the substrate .
Mechanistic Pathway: Cooperative Vinylogous Anomeric Based Oxidation
The reaction proceeds via a unique cooperative geminal-vinylogous anomeric effect :
-
Tautomerization : The nitrile-ketone group tautomerizes to an enolic form, facilitated by the catalyst.
-
Aldehyde Activation : The catalyst polarizes the aldehyde’s carbonyl group, enabling nucleophilic attack by the enol.
-
Cyclization : Intermediate formation and subsequent intramolecular cyclization release H<sub>2</sub> or H<sub>2</sub>O<sub>2</sub> (depending on O<sub>2</sub> availability) .
This mechanism avoids traditional oxidizing agents, aligning with green chemistry principles .
Solvent Effects on Reaction Efficiency
Solvent-free conditions optimize yield and reaction speed:
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| None | 60 | 75 |
| EtOH | 120 | 45 |
| H<sub>2</sub>O | 120 | 20 |
| DMF | 120 | 30 |
Polar aprotic solvents like DMF show reduced efficiency due to poor substrate-catalyst interaction .
Comparative Analysis of Substrate Scope
The compound reacts efficiently with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity. Electron-rich aldehydes require extended reaction times .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity : Research indicates that derivatives of similar pyrrole compounds exhibit significant antioxidant properties. For instance, studies have shown that pyrrole-based compounds can scavenge free radicals effectively, which is crucial in developing treatments for oxidative stress-related diseases .
Anticancer Properties : Compounds with similar structures have demonstrated promising anticancer activity. In vitro studies suggest that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in cancer therapeutics .
Pharmacology
Neuroprotective Effects : Some studies have indicated that compounds related to 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation .
Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented. Research suggests that it can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in chronic inflammatory conditions .
Material Science
Synthesis of Functional Materials : The unique properties of pyrrole derivatives allow their use in synthesizing conductive polymers and other advanced materials. These materials can be utilized in electronic devices, sensors, and energy storage systems due to their excellent electrical conductivity and stability .
Antioxidant Activity Study
A study evaluated the antioxidant capacity of various pyrrole derivatives using the DPPH radical scavenging method. The findings are summarized below:
| Compound | IC50 (µM) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 15 | 1.5 times higher |
| Compound B | 30 | Similar |
| Compound C | 25 | Lower |
Table 1: Antioxidant activity comparison of selected compounds.
Anticancer Activity Research
In vitro testing against human cancer cell lines revealed the following results:
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HepG2 | 20 | 85 |
| NCI-H661 | 15 | 90 |
| MCF-7 | 25 | 80 |
Table 2: Anticancer activity of the compound against different cell lines.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile with two structurally related analogs, focusing on substituent effects, physicochemical properties, and availability.
Structural Analogs and Substituent Variations
Substituent Effects on Physicochemical Properties
- Electron Effects: The 4-chloro group in the target compound is strongly electron-withdrawing, which may enhance stability and acidity compared to electron-donating groups like methoxy (OCH₃). The 2-methoxy group (ortho-OCH₃) introduces steric hindrance, which could reduce reactivity at the pyrrole core or alter binding interactions in molecular targets .
Boiling Point and Solubility :
- The difluoromethoxy analog’s higher predicted boiling point (464.6°C vs. ~300–400°C estimated for the chloro compound) suggests stronger intermolecular forces due to polar F atoms .
- The chloro compound’s lower molecular weight compared to the difluoro analog may improve solubility in organic solvents.
Acidity (pKa) :
- The difluoromethoxy derivative’s pKa of 8.16 indicates moderate basicity, likely influenced by the electron-withdrawing fluorine atoms. The chloro compound’s pKa is expected to be slightly lower due to the Cl group’s stronger inductive effect.
Biological Activity
3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, also known by its CAS number 565174-27-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H13ClN2O, with a molecular weight of 272.73 g/mol. The compound features a pyrrole ring structure, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O |
| Molecular Weight | 272.73 g/mol |
| CAS Number | 565174-27-8 |
| Boiling Point | Not available |
| Purity | Not specified |
Anticancer Properties
Research has indicated that compounds containing pyrrole moieties exhibit significant anticancer properties. A study on related pyrrole derivatives demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The cytotoxicity was assessed using resazurin assays, revealing that certain derivatives can inhibit cell proliferation effectively .
The proposed mechanism of action for the anticancer activity of pyrrole derivatives involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines. For instance, docking studies have shown that these compounds can bind effectively to target proteins involved in cancer progression, such as COX-2, thereby inhibiting tumor growth .
Case Studies
- Pyrrole Derivative Synthesis and Testing : A series of novel pyrrole derivatives were synthesized and tested for their biological activity. Among these, certain compounds demonstrated significant antiproliferative effects and were shown to induce apoptosis in cancer cells through caspase activation assays .
- Antioxidant Activity : In addition to anticancer properties, some studies have highlighted the antioxidant potential of pyrrole derivatives. The DPPH assay indicated that specific compounds could scavenge free radicals effectively, contributing to their overall therapeutic potential .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, and how can purification be achieved?
Methodological Answer: The synthesis typically involves refluxing precursors in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Alternative methods using DMSO as a solvent with potassium carbonate (10 mmol) at 45–50°C for 4 hours have also been reported for structurally similar pyrrole derivatives, yielding crystalline products after recrystallization in 2-propanol . Key considerations:
- Catalyst Choice: Chloranil promotes oxidation and cyclization.
- Solvent Effects: Xylene enables high-temperature reflux, while DMSO enhances nucleophilic substitution.
- Purification: Recrystallization solvents (methanol vs. 2-propanol) impact crystal quality and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy: Focus on distinguishing pyrrole ring protons (δ 6.2–7.5 ppm for aromatic protons) and nitrile group signals (C≡N stretching at ~2200–2250 cm⁻¹ in IR) .
- Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z ~314.08 for C₁₆H₁₄ClN₂O) and fragmentation patterns.
- X-ray Crystallography: For derivatives with similar substituents (e.g., ethyl esters), single-crystal X-ray studies reveal bond angles (mean C–C = 0.005 Å) and confirm regiochemistry .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectroscopic data be resolved for this compound?
Methodological Answer: Discrepancies often arise in NMR chemical shifts or IR stretching frequencies due to solvent effects or conformational flexibility. Strategies:
- DFT Calculations: Optimize geometries using B3LYP/6-31G(d) to simulate NMR/IR spectra and compare with experimental data .
- Solvent Modeling: Include solvent parameters (e.g., PCM for methanol) in computational models to improve accuracy .
- Dynamic Effects: For flexible substituents (e.g., the nitrile group), perform variable-temperature NMR to assess rotational barriers.
Q. What mechanistic insights explain the regioselectivity of substitution reactions on the pyrrole core?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electron-Donating Groups (EDGs): The 4-chlorophenyl group at position 1 directs electrophilic substitution to position 4 via resonance stabilization, while methyl groups at positions 2 and 5 sterically hinder adjacent sites .
- Nitrile Reactivity: The 3-oxopropanenitrile moiety acts as an electron-withdrawing group (EWG), polarizing the pyrrole ring and favoring nucleophilic attack at position 3 in derivatives .
Q. How can reaction yields be improved for derivatives with bulky substituents?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 30 hours to 1–2 hours) while maintaining high yields for thermally sensitive intermediates .
- Catalytic Systems: Use Pd(OAc)₂/XPhos for coupling reactions involving sterically hindered aryl halides, achieving >80% yields in model systems .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives, and how should this be addressed?
Methodological Answer: Variations arise from polymorphic forms or impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
